molecular formula C28H30N2O6 B613620 Dde-D-Dap(Fmoc)-OH CAS No. 1263046-87-2

Dde-D-Dap(Fmoc)-OH

Cat. No. B613620
M. Wt: 490,56 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dde-D-Dap(Fmoc)-OH, also known as 2,6-diaminohexanoic acid, is an amino acid derivative that is widely used in scientific research. It is a versatile compound that can be used in a variety of biochemical and physiological experiments.

Scientific Research Applications

  • Synthesis of Peptide Nucleic Acid Probes : A study by Oquare and Taylor (2008) in "Bioconjugate chemistry" reports the synthesis of a peptide nucleic acid (PNA) building block, Fmoc-PNA-U'-(Dde)-OH, used for constructing PNA FRET probes. This allows post-synthetic attachment of reporter groups to the amino group attached to the 5-position of uracil (U) following selective deprotection of the Dde group (Oquare & Taylor, 2008).

  • Microwave-Assisted Synthesis of Fluorescein-Labelled Peptides : Kowalczyk et al. (2009) in "Synthesis" describe the microwave-assisted Fmoc solid-phase synthesis of fluorescein-labelled Lys(Dde)-Gly-Wang resin, demonstrating its utility in efficient automated synthesis of several carboxyfluorescein-labelled peptides (Kowalczyk et al., 2009).

  • Protein Haptenation in Human Keratinocytes : A study by Vyas et al. (2006) in "Journal of Pharmacology and Experimental Therapeutics" discusses the role of flavin-containing monooxygenases (FMOs) in the bioactivation of sulfonamides in human epidermal keratinocytes, using compounds like Dde-D-Dap(Fmoc)-OH (Vyas et al., 2006).

  • Synthesis of Labeled Peptides : Research by Bibbs et al. (2000) in "Journal of biomolecular techniques : JBT" highlights strategies for the synthesis of biotin-labeled peptides using Rink amide 4-methylbenzhydrylamine resin coupled with Fmoc-Lys(Dde)-OH, which is applicable for incorporating various labels into peptides (Bibbs et al., 2000).

  • Synthesis and Cellular Uptake of PNA-Peptide Conjugates : A study by Díaz-Mochón et al. (2005) in "Chemical communications" describes the synthesis and cellular uptake of fluorescently labelled PNA-peptide conjugates, using Dde/Mmt protected PNA monomers, which are orthogonal to Fmoc chemistry (Díaz-Mochón et al., 2005).

  • Orthogonal Protecting Group for Solid-Phase Peptide Synthesis : Staderini et al. (2018) in "Organic letters" introduced the vinyl ether benzyloxycarbonyl (VeZ) protecting group, a versatile alternative to Fmoc-Lys(Alloc)-OH and Fmoc-Lys(Dde)-OH, for solid-phase peptide synthesis (Staderini et al., 2018).

properties

IUPAC Name

(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N2O6/c1-16(25-23(31)12-28(2,3)13-24(25)32)30-22(26(33)34)14-29-27(35)36-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,21-22,31H,12-15H2,1-3H3,(H,29,35)(H,33,34)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKWTEXBXUEJRZ-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dde-D-Dap(Fmoc)-OH

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